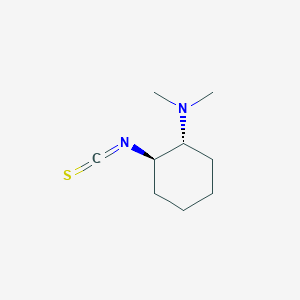

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine

説明

(1R,2R)-2-Isothiocyanato-N,N-dimethylcyclohexan-1-amine is a chiral cyclohexane-based amine featuring an isothiocyanate (-NCS) group and dimethylamine substituents. This compound is primarily utilized in asymmetric synthesis as a key intermediate for constructing thiourea derivatives, which act as catalysts in stereoselective reactions. For example, it reacts with sulfonamides in tetrahydrofuran (THF) to form thiourea-linked products, enabling enantioselective amination of cyclic β-keto esters . Its stereochemical rigidity and electrophilic isothiocyanate group distinguish it from other cyclohexane-derived amines.

特性

分子式 |

C9H16N2S |

|---|---|

分子量 |

184.30 g/mol |

IUPAC名 |

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C9H16N2S/c1-11(2)9-6-4-3-5-8(9)10-7-12/h8-9H,3-6H2,1-2H3/t8-,9-/m1/s1 |

InChIキー |

LMYQAGLOKDCFMQ-RKDXNWHRSA-N |

異性体SMILES |

CN(C)[C@@H]1CCCC[C@H]1N=C=S |

正規SMILES |

CN(C)C1CCCCC1N=C=S |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with thiophosgene in the presence of a base to form the isothiocyanate derivative. The reaction conditions typically include:

Solvent: Anhydrous dichloromethane or chloroform

Temperature: 0°C to room temperature

Base: Triethylamine or pyridine

The reaction proceeds via the formation of an intermediate isocyanate, which then reacts with the thiophosgene to yield the desired isothiocyanate product.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanamine, 2-isothiocyanato-N,N-dimethyl-, (1R,2R)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

化学反応の分析

科学研究への応用

化学

化学分野では、(1R,2R)-2-イソチオシアナート-N,N-ジメチルシクロヘキサン-1-アミンは、さまざまな複雑な分子の合成のためのビルディングブロックとして使用されます。キラルであることから、エナンチオマー的に純粋な化合物の合成に役立ちます。

生物学

生物学的研究では、この化合物は、酵素機構やタンパク質-リガンド相互作用を研究するために使用されます。求核剤と安定な共有結合を形成する能力から、生体分子の標識やプロービングに役立ちます。

医学

医学では、(1R,2R)-2-イソチオシアナート-N,N-ジメチルシクロヘキサン-1-アミンは、治療薬としての可能性が調査されています。その誘導体は、特定の酵素や受容体を標的とした薬物の開発において有望視されています。

産業

産業分野では、この化合物は、特殊化学品や材料の製造に使用されます。反応性と安定性から、ポリマーやコーティングの合成など、さまざまな用途に適しています。

科学的研究の応用

Synthetic Applications

The compound serves as a versatile building block in organic synthesis due to its unique functional groups. Below are some notable applications:

- Synthesis of Bioactive Compounds :

- Ligand in Catalysis :

- Chiral Separations :

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of (1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine in synthesizing novel anticancer agents through a multi-component reaction involving isothiocyanates. The resulting compounds exhibited significant cytotoxicity against cancer cell lines, highlighting the compound's potential in drug development .

Case Study 2: Agrochemical Development

Research has shown that derivatives of this compound can be used to create effective herbicides and pesticides. The isothiocyanate functionality enhances the biological activity against specific pests while minimizing environmental impact compared to traditional chemicals .

Data Table of Applications

作用機序

(1R,2R)-2-イソチオシアナート-N,N-ジメチルシクロヘキサン-1-アミンの作用機序は、標的分子上の求核部位との共有結合形成を伴います。この相互作用は、酵素の活性を阻害したり、活性部位を修飾することでタンパク質の機能を変化させたりすることができます。この化合物のイソチオシアナート基は、特にチオール基とアミノ基に対して反応性が高く、タンパク質中のシステイン残基やリシン残基を標的にするのに効果的です。

類似化合物との比較

Structural and Functional Differences

The table below summarizes critical differences between the target compound and analogous cyclohexane-based amines:

Reactivity and Selectivity

- Isothiocyanate Reactivity : The -NCS group in the target compound enables nucleophilic attack by amines or thiols, forming thioureas or thioether linkages. This reactivity is absent in dimethyl- or diisobutyl-substituted analogues, which primarily act as ligands or bases .

- Steric and Electronic Effects: The diisobutyl derivative () exhibits dynamic stereochemistry at nitrogen due to bulky substituents, enhancing its efficacy in stereoselective organometallic reactions. The dimethyl analogue () forms weak N–H⋯N hydrogen bonds in its crystal lattice, influencing its hygroscopicity and stability .

Crystallographic and Physical Properties

- (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine crystallizes in the orthorhombic system (space group P2₁2₁2₁) with weak N–H⋯N hydrogen bonds (N1–N2′ distance: 3.250 Å) .

- The diisobutyl derivative () adopts a P2₁2₁2₁ space group with mixed nitrogen configurations (75% S, 25% R), highlighting conformational flexibility absent in the target compound .

生物活性

(1R,2R)-2-isothiocyanato-N,N-dimethylcyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound is classified as an isothiocyanate, a functional group known for its reactivity and biological significance. Isothiocyanates are often derived from glucosinolates found in cruciferous vegetables and have been studied for their anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of N,N-dimethylcyclohexan-1-amine with a suitable isothiocyanate precursor. The reaction conditions may vary, but common methods include:

- Reaction with thiophosgene : This method involves treating the amine with thiophosgene under controlled conditions to yield the desired isothiocyanate.

- Use of potassium thiocyanate : Another approach is to react the amine with potassium thiocyanate in the presence of a suitable solvent.

Isothiocyanates are known to exhibit various biological activities, including:

- Anticancer Activity : Isothiocyanates have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.

- Antimicrobial Properties : Some studies suggest that isothiocyanates possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents.

Case Studies and Research Findings

- Anticancer Properties : A study examined the effects of various isothiocyanates on cancer cell lines. It was found that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition at micromolar concentrations .

- Mechanism of Action in Antimicrobial Activity : Research indicated that this compound could disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This mechanism was validated through assays measuring bacterial viability post-treatment .

- Comparative Studies : Comparative studies involving other isothiocyanates revealed that this compound had superior activity compared to structurally similar compounds. This was attributed to its unique steric configuration that enhances interaction with biological targets .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。